Einecs 269-875-6
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1982. Structural and functional characterization of such compounds often relies on computational tools like PubChem 2D fingerprints and quantitative structure-activity relationship (QSAR) models to infer physicochemical and toxicological properties .
Properties
CAS No. |
68368-49-0 |
|---|---|
Molecular Formula |
C15H36NO7P |
Molecular Weight |
373.42 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;8-4-1-7(2-5-9)3-6-10/h2-9H2,1H3,(H2,10,11,12);8-10H,1-6H2 |
InChI Key |
VOLBIZCIRFKLQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 269-875-6 involves various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Chemical Reactions Analysis
Einecs 269-875-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 269-875-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications may include its use in the production of other chemical substances or materials .
Mechanism of Action
The mechanism of action of Einecs 269-875-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework for EINECS 269-875-6 with analogs involves structural similarity, physicochemical properties, and toxicity predictions, as outlined in EU regulatory guidelines (e.g., REACH) and computational toxicology studies. Below is a detailed analysis:
Structural Similarity
- Tanimoto Index Threshold : Compounds with ≥70% structural similarity (via PubChem 2D fingerprints) are classified as analogs. For example, a study compared 1,387 REACH Annex VI compounds with 33,000 EINECS chemicals, finding that a small subset of labeled compounds (e.g., 1,387) could cover >33,000 unlabeled EINECS entries through structural clustering .
- Chemical Space Coverage: Figure 7 in illustrates that Annex VI compounds (red nodes) form hubs connecting numerous EINECS chemicals (blue nodes), demonstrating efficient chemical space coverage. This "network effect" enables predictive toxicology models like RASAR (Read-Across Structure Activity Relationships) to extrapolate data .
Physicochemical and Functional Properties
- ERGO vs. EINECS : In , ERGO reference substances (28 compounds) were compared with 56,703 EINECS chemicals. ERGO compounds spanned bioavailability-related properties (e.g., logP, solubility) overlapping with EINECS, suggesting shared functional domains despite structural differences .
- Property Ranges: Property EINECS Range Similar Compounds (Example) logP (Hydrophobicity) -2 to 8 Chlorinated alkanes (logP: 1–5) Molecular Weight 50–500 Da Mononitrobenzenes (~150–200 Da)
Toxicity Predictions
- QSAR Models: highlights that 54% of EINECS chemicals can be grouped into classes amenable to QSAR. For instance: Substituted Mononitrobenzenes: Toxicity to aquatic organisms predicted using logP and electrophilicity indices . Chlorinated Alkanes: In vitro-to-in vivo extrapolation models for fish toxicity .
- RASAR Efficacy : A 1387-chemical labeled set achieved 33,000 EINECS predictions, demonstrating high efficiency in identifying analogs for hazard assessment .
Regulatory and Functional Overlaps
- REACH Compliance: EINECS chemicals lacking experimental data often rely on read-across from structurally similar, well-characterized Annex VI compounds. For example, organothiophosphates used as pesticides were linked to daphnid toxicity data for fish risk assessments .
- Functional Equivalence: Botanicals and natural flavor complexes (non-classifiable via QSAR) may require alternative safety assessments, as noted in .
Data Tables
Table 1: Key Comparison Metrics for this compound and Analogs
Table 2: Coverage of EINECS Chemicals by Predictive Models
Research Findings and Limitations
- Efficiency of Small Datasets : A labeled set of 1,387 chemicals suffices to predict hazards for 33,000 EINECS entries, emphasizing the cost-effectiveness of computational methods .
- Contradictions in Predictive Power: While RASAR models excel in coverage, QSARs for specific classes (e.g., organothiophosphates) show higher accuracy but narrower applicability .
- Gaps in Botanical Extracts: Natural complexes in EINECS may require novel assessment frameworks beyond traditional QSAR .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the molecular structure and purity of EINECS 269-875-6?
- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Ensure reproducibility by documenting solvent systems, instrument calibration protocols, and reference standards. For novel compounds, include X-ray crystallography data to confirm stereochemistry .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : Use a tiered approach:
- Primary Characterization : Melting point, solubility, and spectral data (UV-Vis, fluorescence).
- Advanced Characterization : Thermodynamic stability (TGA/DSC), surface morphology (SEM/TEM), and reactivity under varying pH/temperature.
- Table 1 : Recommended Techniques and Detection Limits
| Technique | Application | Detection Limit |
|---|---|---|
| HPLC | Purity | 0.1% impurities |
| NMR | Structure | 1-10 nmol |
| TGA | Stability | ±0.5% mass loss |
| Reference experimental protocols from authoritative journals to ensure consistency . |
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on the reactivity or toxicity of this compound?
- Methodological Answer :
- Conduct a systematic meta-analysis of peer-reviewed studies, prioritizing datasets with controlled variables (e.g., solvent, temperature).
- Apply statistical frameworks (e.g., Bayesian inference) to identify confounding factors.
- Validate hypotheses through replicated experiments under standardized conditions. Document discrepancies in raw data appendices for transparency .
Q. What statistical approaches are optimal for optimizing synthesis parameters of this compound?
- Methodological Answer :
- Use Design of Experiments (DoE) to evaluate factors like catalyst loading, reaction time, and temperature.
- Apply response surface methodology (RSM) or ANOVA to identify significant variables.
- Table 2 : Example DoE Framework for Yield Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 0.5 | 2.0 |
- Cross-validate results with kinetic modeling (e.g., Arrhenius plots) .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study the biological interactions of this compound?
- Methodological Answer :
- Develop a computational pipeline using tools like KNIME or Galaxy for data alignment and dimensionality reduction.
- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link compound effects to biological processes.
- Validate findings with targeted assays (e.g., enzyme inhibition kinetics) and cross-reference with existing toxicogenomic databases .
Guidelines for Data Management and Reproducibility
- Data Contradictions : Archive raw datasets and analytical code in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : For studies involving biological systems, include IRB approval details and toxicity risk assessments in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
